![molecular formula C13H19NO B13142607 [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol](/img/structure/B13142607.png)
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol is a chemical compound with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . This compound features a pyridine ring substituted with a cyclopropylpropyl group and a methyl group, along with a methanol group attached to the second carbon of the pyridine ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol typically involves the reaction of 4-(3-cyclopropylpropyl)-5-methylpyridine with formaldehyde under basic conditions . The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form the corresponding piperidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid.
Reduction: Formation of 4-(3-cyclopropylpropyl)-5-methylpiperidine-2-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
[4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Cyclopropylpropyl)-5-methylpyridine: Lacks the methanol group, making it less polar and potentially less reactive.
4-(3-Cyclopropylpropyl)-5-methylpiperidine-2-methanol: A reduced form of the pyridine derivative, which may exhibit different biological activities.
4-(3-Cyclopropylpropyl)-5-methylpyridine-2-carboxylic acid: An oxidized form, which may have different chemical properties and applications.
Uniqueness
The presence of the methanol group in [4-(3-Cyclopropylpropyl)-5-methylpyridin-2-yl]methanol imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[4-(3-cyclopropylpropyl)-5-methylpyridin-2-yl]methanol |
InChI |
InChI=1S/C13H19NO/c1-10-8-14-13(9-15)7-12(10)4-2-3-11-5-6-11/h7-8,11,15H,2-6,9H2,1H3 |
Clé InChI |
GPYXRGLRLRVFHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1CCCC2CC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[3-(Benzyloxy)-4-methoxyphenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B13142532.png)
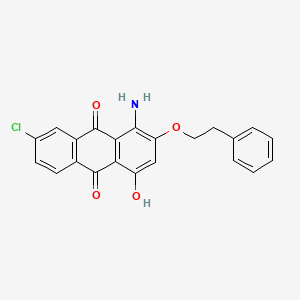
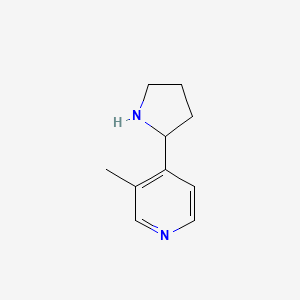
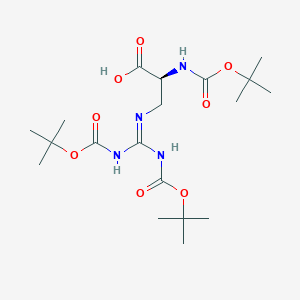
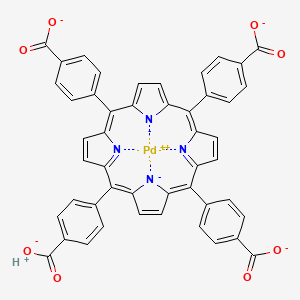
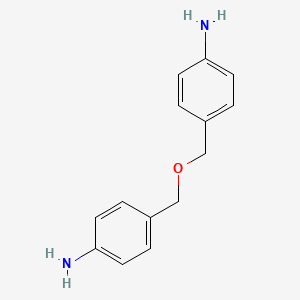
![(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoyl]-(4-methyl-2-oxochromen-7-yl)amino]hexanamide](/img/structure/B13142563.png)
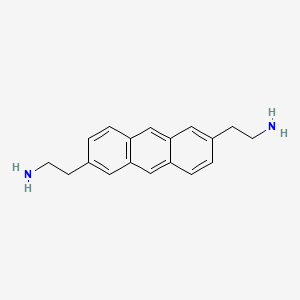
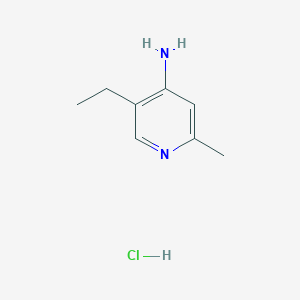
![1-phenyl-1-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)propan-2-amine;tetrafluoroborate](/img/structure/B13142594.png)
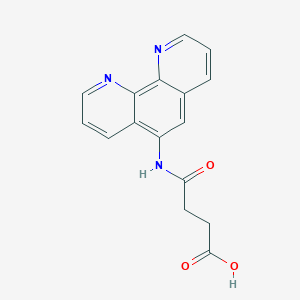

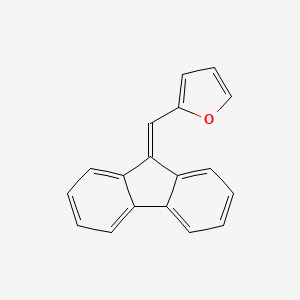
![4-(7-bromo-4-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13142622.png)
